molecular formula C7H10N2O2 B1428712 3-(Oxolan-3-yl)-1,2-oxazol-5-amine CAS No. 1218915-66-2

3-(Oxolan-3-yl)-1,2-oxazol-5-amine

Cat. No. B1428712
M. Wt: 154.17 g/mol
InChI Key: WEADIKDULPJCKL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names or identifiers, and its structural formula. This information can often be found in chemical databases or scientific literature.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and any catalysts that may affect its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis and Flexibility : The synthesis of complex, fully substituted and functionalized 4-aminooxazoles, which are important in bioactive and functional materials, has been achieved through an intermolecular reaction involving ynamide and N-acylpyridinium N-aminide with a gold catalyst. This method demonstrates the efficient and flexible synthesis of functional oxazole-based motifs, including chiral oxazoles with biologically pertinent substitution patterns (Gillie et al., 2016).

  • Three-Component Synthesis : A novel three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, starting from propargyl amine and acid chlorides, utilizes an amidation-coupling-cycloisomerization (ACCI) sequence (Merkul & Müller, 2006).

Structural Analysis and Characterization

  • X-ray Structure Investigation : The single-crystal structures of two aminodienes containing an oxazole fragment were studied, revealing insights into the molecular design and hydrogen bonding interactions within these compounds (Rybakov et al., 2002).

Biological and Medicinal Applications

  • Antibacterial Activity : Research on novel heterocyclic compounds containing the oxazole fragment demonstrated good antibacterial activity against various bacteria, highlighting the potential of oxazole derivatives in antibacterial applications (Mehta, 2016).

  • Antimycobacterial Activity : Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds exhibited significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

Energetic Material Development

  • Energetic Compounds Synthesis : The synthesis of a bi-heterocyclic skeleton with high heat of formation and corresponding energetic salts showcased the potential of oxazole derivatives in developing high-energy materials (Cao et al., 2020).

Safety And Hazards

The safety and hazards of the compound would be assessed based on its toxicity, flammability, and any other risks it may pose.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, and ways to improve its synthesis.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. For “3-(Oxolan-3-yl)-1,2-oxazol-5-amine”, you would need to consult the relevant scientific literature or conduct experimental studies. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

3-(oxolan-3-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-7-3-6(9-11-7)5-1-2-10-4-5/h3,5H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEADIKDULPJCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274426
Record name 3-(Tetrahydro-3-furanyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)-1,2-oxazol-5-amine

CAS RN

1218915-66-2
Record name 3-(Tetrahydro-3-furanyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218915-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tetrahydro-3-furanyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxolan-3-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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